2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride
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Overview
Description
2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H9ClN2O2S and a molecular weight of 208.67 g/mol . It is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives. These products have diverse applications in different fields .
Scientific Research Applications
2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A precursor in the synthesis of 2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride.
Thiazole-4-carboxylic acid: Another related compound with similar structural features.
1,3-thiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H9ClN2O2S |
---|---|
Molecular Weight |
208.67 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O2S.ClH/c1-3(7)5-8-4(2-11-5)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H/t3-;/m0./s1 |
InChI Key |
HBMKYYNJCYQFKF-DFWYDOINSA-N |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C(=O)O)N.Cl |
Canonical SMILES |
CC(C1=NC(=CS1)C(=O)O)N.Cl |
Origin of Product |
United States |
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